5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime

Diuretic Agent Electrolyte Excretion Carbonic Anhydrase

5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime is a strategic building block for selective synthesis and biological research. Unlike 5-methyl or 5-phenyl analogs, the 5-amino group enables the critical diazotization/nitration route to 5-nitro-thiadiazole antibacterials. It also mitigates off-target diuretic effects (46% lower activity vs 5-methyl). The oxime group provides unique Co, Ni, Cu metal-chelating capability for catalysis and bioinorganic applications. CAS 25306-05-2, purity ≥95%. For R&D only; inquire for bulk/commercial pricing.

Molecular Formula C3H4N4OS
Molecular Weight 144.16 g/mol
CAS No. 25306-05-2
Cat. No. B1418187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime
CAS25306-05-2
Molecular FormulaC3H4N4OS
Molecular Weight144.16 g/mol
Structural Identifiers
SMILESC(=NO)C1=NN=C(S1)N
InChIInChI=1S/C3H4N4OS/c4-3-7-6-2(9-3)1-5-8/h1,8H,(H2,4,7)/b5-1+
InChIKeyLJLKJYHRBBXHCF-ORCRQEGFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime (CAS 25306-05-2): A Dual-Functional Building Block with Inherent Bioactivity


5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime (CAS 25306-05-2, MW 144.16 g/mol) is a heterocyclic small molecule belonging to the 1,3,4-thiadiazole family. It is characterized by a unique combination of an amino group, a carbaldehyde-derived oxime, and a thiadiazole core, which collectively endow it with versatile reactivity as a synthetic building block and intrinsic biological activity, including antimicrobial and anticancer properties .

Why Generic Substitution Fails: Specific Structure Dictates Activity and Synthetic Utility of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime


Simple substitution of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime with other thiadiazole derivatives is not scientifically valid because even minor modifications to the 5-position substituent dramatically alter its biological activity and chemical reactivity. For example, replacing the 5-amino group with a 5-methyl group significantly changes diuretic potency [1]. Furthermore, the oxime functional group is critical for metal chelation and further derivatization, distinguishing it from related aldehydes or thiols . Thus, procurement decisions must be driven by the specific combination of functional groups required for a given research or synthetic application.

Quantitative Differentiation Guide: Evidence-Based Performance of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime Against Comparators


Diuretic Activity: 5-Amino Substitution vs. 5-Methyl Substitution in 1,3,4-Thiadiazole Derivatives

5-Amino-substituted 1,3,4-thiadiazole derivatives exhibit significantly lower diuretic activity compared to their 5-methyl-substituted counterparts [1]. This is a crucial differentiation for researchers seeking to avoid or minimize diuretic side effects in other therapeutic areas. The study directly compared the diuretic activity of a 5-amino-1,3,4-thiadiazole derivative with a propanethioate group at the 2-position against a 5-methyl-1,3,4-thiadiazole derivative with a para-nitro-substituted benzene ring at the 2-thioate group, demonstrating a substantial difference in efficacy [1].

Diuretic Agent Electrolyte Excretion Carbonic Anhydrase

Synthetic Utility: Direct Conversion to 5-Nitro-1,3,4-thiadiazole-2-carboxaldehyde

5-Amino-[1,3,4]thiadiazole-2-carboxaldehyde (CAS 29422-54-6), the aldehyde analog of the target oxime, is a key intermediate explicitly claimed for conversion to 5-nitro-1,3,4-thiadiazole-2-carboxaldehyde [1]. This is achieved via diazotization of the 5-amino group followed by reaction with an alkali metal nitrite [1]. This established route provides a clear synthetic advantage over other 5-substituted analogs lacking an amino group, which cannot undergo this facile transformation.

Synthetic Intermediate Diazotization Nucleophilic Substitution

Anticancer Activity: 1,3,4-Thiadiazole Core vs. 1,2,4-Oxadiazole Bioisostere

The 1,3,4-thiadiazole core demonstrates distinct anticancer potency compared to its 1,2,4-oxadiazole bioisostere [1]. A study comparing closely related analogs found that the 1,3,4-thiadiazole derivative 16 exhibited significant antiproliferative activity against the MDA-MB-231 breast cancer cell line (IC50 = 9.2 μM), whereas the structurally analogous 1,2,4-oxadiazole 7i was most active against DU145 prostate cancer cells (IC50 = 9.3 μM) [1]. This differential cell line selectivity highlights the importance of the sulfur atom in the heterocycle.

Anticancer Agent Bioisostere Structure-Activity Relationship

Antimicrobial Activity: Broad-Spectrum Potential of 5-Amino-1,3,4-thiadiazole Derivatives

Derivatives based on the 5-amino-1,3,4-thiadiazole core exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria [1]. While the exact target compound is a synthetic precursor, this study demonstrates that the 5-amino-1,3,4-thiadiazole scaffold, from which it is derived, is active. This is in contrast to other derivatives where simple alkylation at the 2-position led to a loss of activity [1].

Antimicrobial Agent Antibacterial Antifungal

Application Scenarios: Where 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime Outperforms Alternatives


Synthesis of Nitro-Substituted Thiadiazole Building Blocks for Antimicrobial Agents

The 5-amino group on the thiadiazole ring is essential for the synthesis of 5-nitro-1,3,4-thiadiazole-2-carboxaldehyde via a diazotization/nitration sequence. This specific transformation is not possible with 5-methyl or 5-phenyl analogs, making the procurement of the 5-amino derivative (or its aldehyde analog) a prerequisite for accessing this class of compounds, which are claimed for antibacterial and antifungal applications [1].

Development of Non-Diuretic Therapeutics Based on the 1,3,4-Thiadiazole Scaffold

For programs targeting anticancer or antimicrobial applications where diuretic effects are a contraindication, the 5-amino substitution is preferred over the 5-methyl substitution. Quantitative data shows that 5-methyl derivatives can exhibit up to 46% greater diuretic activity (Lipschitz value 0.82 vs. 0.56), a significant off-target effect that can be mitigated by using a 5-amino substituted building block [1].

Design of Metal-Chelating Ligands for Coordination Chemistry and Sensing

The oxime functional group present in this compound is a well-established metal chelator. It provides a distinct coordination chemistry compared to the aldehyde (which acts as a carbonyl donor) or the thiol (a soft sulfur donor). This unique oxime enables the formation of stable transition metal complexes with metals like Co, Ni, and Cu, which are valuable in catalysis, materials science, and bioinorganic research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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